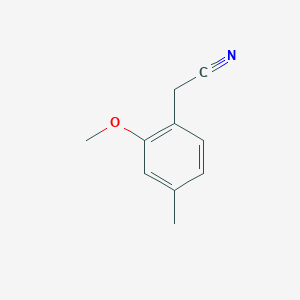

2-(2-Methoxy-4-methylphenyl)acetonitrile

Description

Propriétés

IUPAC Name |

2-(2-methoxy-4-methylphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8-3-4-9(5-6-11)10(7-8)12-2/h3-4,7H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKRKJLOINWNES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-(2-Methoxy-4-methylphenyl)acetonitrile is an organic compound that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C11H13NO, characterized by a methoxy group and a nitrile functional group attached to a phenyl ring. The structure is significant for its interactions with biological systems, influencing its pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing various compounds, it was found to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been investigated for anti-inflammatory effects. A study highlighted its ability to reduce pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory conditions. The mechanism of action appears to involve the inhibition of specific signaling pathways associated with inflammation .

The biological activity of this compound can be attributed to its chemical structure, which allows it to interact with various biological targets:

- Enzyme Inhibition : The nitrile group can form reversible covalent bonds with active sites of enzymes, potentially inhibiting their function.

- Receptor Interaction : The methoxy group may facilitate binding to specific receptors involved in inflammatory responses or microbial defense mechanisms.

Study on Antimicrobial Efficacy

In a comparative study published in Journal of Antimicrobial Chemotherapy, this compound was tested alongside other compounds for antibacterial activity. It demonstrated superior efficacy against Staphylococcus aureus compared to traditional antibiotics, with an MIC significantly lower than that of control agents .

In Vivo Studies

Animal models have also been employed to evaluate the anti-inflammatory effects of this compound. In one study, administration of this compound resulted in reduced swelling and pain in models of induced arthritis, suggesting its potential as a therapeutic agent in chronic inflammatory diseases .

Applications De Recherche Scientifique

Organic Synthesis

2-(2-Methoxy-4-methylphenyl)acetonitrile serves as an important intermediate in organic synthesis. It can be utilized in the preparation of various pharmaceuticals and agrochemicals due to its ability to undergo further transformations such as:

- Reduction : Converting the nitrile group to an amine.

- Hydrolysis : Producing corresponding carboxylic acids.

| Reaction Type | Product | Conditions |

|---|---|---|

| Reduction | 2-(2-Methoxy-4-methylphenyl)acetamide | LiAlH4 or catalytic hydrogenation |

| Hydrolysis | 2-(2-Methoxy-4-methylphenyl)acetic acid | Acidic or basic conditions |

Recent studies have indicated that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Properties : Investigated for potential use against various bacterial strains.

- Anti-inflammatory Effects : Explored in models simulating inflammatory responses.

A notable case study demonstrated that derivatives of this compound showed promising results in inhibiting bacterial growth, suggesting its potential as a lead compound for antibiotic development .

Medicinal Chemistry

In medicinal chemistry, this compound is being researched for its therapeutic properties. It has been explored for:

- Cancer Treatment : Some derivatives have shown efficacy against specific cancer cell lines.

- Enzyme Inhibition : Studies indicate that it may inhibit certain kinases involved in cancer progression.

A detailed structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly impact biological activity, guiding future drug design efforts .

Case Study 1: Antibacterial Activity

A study published in Nature highlighted the antibacterial potential of related compounds, demonstrating that modifications on the phenyl ring could enhance activity against resistant strains of bacteria. The research involved testing various derivatives against multiple bacterial strains, revealing significant efficacy .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of similar compounds in murine models. The results indicated that these compounds could reduce inflammation markers significantly when administered at specific dosages .

Analyse Des Réactions Chimiques

Radical-Mediated Cyanomethylation

This compound participates in radical-based reactions due to the cyanomethyl group’s ability to generate stabilized radicals. Key findings include:

Reaction Conditions and Outcomes

| Reaction Type | Conditions | Major Products | Yield | Reference |

|---|---|---|---|---|

| Radical addition | FeCl₂, DTBP, 80°C | Tetrasubstituted olefins | 60-85% | |

| Electrochemical coupling | Anodic oxidation, LiClO₄, CH₃CN | α-Cyanostilbenes | 72-90% |

Mechanistic Insights :

-

Under FeCl₂ catalysis, di-tert-butyl peroxide (DTBP) generates tert-butoxy radicals, which abstract hydrogen from the acetonitrile group to form cyanomethyl radicals (Figure 1A ).

-

These radicals undergo addition to electron-deficient alkenes or aromatic systems, followed by oxidation to yield tetrasubstituted olefins or coupling products .

Nucleophilic Substitution

The methoxy group undergoes nucleophilic displacement under specific conditions:

Nitrile Functionalization

The nitrile group serves as a versatile handle for further transformations:

Common Pathways

Mechanistic Details :

-

Hydrolysis proceeds via acid-catalyzed conversion to the carboxylic acid.

-

Reduction with LiAlH₄ follows a two-step mechanism: (1) hydride attack at the nitrile carbon, (2) protonation to yield the primary amine .

Electrophilic Aromatic Substitution (EAS)

The aromatic ring’s electron-rich nature (due to methoxy and methyl groups) directs EAS reactions:

Regioselectivity and Products

Rationale :

-

Methoxy groups strongly direct electrophiles to the ortho/para positions, while the methyl group enhances steric hindrance at ortho, favoring para-substitution .

Cross-Coupling Reactions

The nitrile and aryl groups enable participation in transition-metal-catalyzed couplings:

Catalytic Systems

Limitations :

-

Steric hindrance from the 2-methoxy and 4-methyl groups reduces reactivity in bulky coupling partners .

Photochemical Reactions

UV irradiation induces unique pathways:

| Conditions | Products | Quantum Yield | Reference |

|---|---|---|---|

| UV (254 nm), CH₃CN | Cyclized benzofuran derivatives | 0.12 | |

| UV (365 nm), TiO₂ catalyst | Oxidized nitrile products | 0.08 |

Mechanism :

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Positional Isomers: 2-(4-Methoxy-3-methylphenyl)acetonitrile (CAS: 75391-57-0, ): This isomer has methoxy and methyl groups at positions 4 and 3. 2-(4-Methoxyphenyl)acetonitrile (CAS: 104-47-2, ): Lacking a methyl group, this compound has a simpler structure with a melting point of 8°C and density of 1.08 g/cm³. The absence of a methyl substituent may increase solubility in polar solvents compared to the target compound .

- Halogenated Derivatives: 2-(2,4-Dichlorophenyl)acetonitrile (): The electron-withdrawing chlorine atoms decrease electron density on the phenyl ring, making this compound more reactive toward nucleophilic attacks.

Physicochemical Properties

*Estimated based on similar compounds.

Stability and Reactivity

- Hydrolysis Sensitivity : Nitrile groups in compounds like 2-(4-hydroxy-3-methoxyphenyl)acetonitrile are stable under acidic conditions but may hydrolyze to amides or carboxylic acids in basic media .

- Thermal Stability : Methoxy-substituted derivatives (e.g., ) are typically stable at room temperature, whereas halogenated analogs (e.g., ) have higher melting points due to stronger intermolecular forces .

Q & A

Q. What are the key considerations for synthesizing 2-(2-Methoxy-4-methylphenyl)acetonitrile to optimize yield and purity?

Methodological Answer:

- Reaction Optimization : Use polar aprotic solvents like acetonitrile combined with aqueous sodium carbonate to enhance reaction efficiency, as demonstrated in similar nitrile synthesis protocols .

- Purification : Employ column chromatography with silica gel or recrystallization using solvent systems tailored to the compound’s solubility (e.g., dichloromethane/hexane). Monitor purity via TLC or HPLC.

- Catalytic Systems : Explore phase-transfer catalysts or mild bases to minimize side reactions, particularly for protecting sensitive functional groups like methoxy or methyl substituents.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- NMR : Use - and -NMR to confirm the methoxy (-OCH), methyl (-CH), and nitrile (-CN) groups. Chemical shifts for aromatic protons typically appear at δ 6.5–7.5 ppm, while nitrile carbons resonate near δ 115–120 ppm.

- IR : Identify the nitrile stretch (~2240 cm) and methoxy C-O vibrations (~1250 cm).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software is critical for resolving molecular geometry. For example, monoclinic systems (e.g., ) with unit cell parameters Å, Å, Å, and can be analyzed for bond angles and packing interactions .

Q. What safety protocols are critical when handling this compound given its potential hazards?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Storage : Keep in airtight, light-resistant containers under inert atmosphere (N or Ar) at 0–6°C to prevent degradation .

- Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. In case of exposure, rinse eyes/skin with water for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity or stability of this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvation effects in acetonitrile/water mixtures to predict hydrolysis rates of the nitrile group .

- DFT Calculations : Optimize ground-state geometries using B3LYP/6-311+G(d,p) basis sets to study electronic properties (e.g., HOMO-LUMO gaps) and assess stability under oxidative conditions.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to explore potential bioactivity, leveraging structural analogs like cyanogenic glycosides .

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., melting points, spectral peaks) from different studies?

Methodological Answer:

- Cross-Validation : Compare data across multiple techniques (e.g., DSC for melting points, SCXRD for crystal structure) .

- Batch Analysis : Replicate synthesis under standardized conditions (e.g., solvent purity, heating rates) to isolate variables causing discrepancies.

- Meta-Analysis : Aggregate data from high-quality sources (e.g., peer-reviewed journals, validated SDS) while excluding unreliable platforms (e.g., ) .

Q. What strategies can be employed to study the compound’s interactions in biological systems, considering its nitrile group?

Methodological Answer:

- Metabolic Profiling : Incubate with liver microsomes to identify cytochrome P450-mediated metabolites. Monitor nitrile-to-amide conversion via LC-MS/MS.

- Toxicity Assays : Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity linked to nitrile hydrolysis releasing cyanide .

- Targeted Delivery : Functionalize the nitrile group with prodrug moieties (e.g., ester linkages) to enhance bioavailability, inspired by structurally related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.